3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde
Overview
Description
3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde is a heterocyclic aromatic compound that features a benzisoxazole core with a 4-methylphenyl substituent at the 3-position and an aldehyde group at the 5-position
Mechanism of Action
Target of Action
Similar compounds with benzophenone, indole, and benzimidazole moieties have been found to be important frameworks in the discovery of innovative drugs . These compounds have been used in the development of new antibacterial agents that have a mechanism of action different from traditional antibiotics .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes that inhibit the growth of bacteria . More research is needed to fully understand the specific interactions of this compound with its targets.
Biochemical Pathways
Similar compounds have been found to affect various metabolic pathways
Pharmacokinetics
Similar compounds, such as mephedrone, have been studied for their pharmacokinetic properties . These studies could provide a basis for understanding the potential pharmacokinetics of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde.
Result of Action
Similar compounds have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can affect the action of similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde typically involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes. One common method includes the reaction of 2-aminophenol with 4-methylbenzaldehyde under acidic conditions to form the benzisoxazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to promote cyclization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency of the process. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carboxylic acid.
Reduction: 3-(4-Methylphenyl)-2,1-benzisoxazole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)-2,1-benzisoxazole-5-carboxylic acid: An oxidized derivative with a carboxylic acid group.
3-(4-Methylphenyl)-2,1-benzisoxazole-5-methanol: A reduced derivative with a primary alcohol group.
3-(4-Methylphenyl)-2,1-benzisoxazole: A simpler derivative without the aldehyde group.
Uniqueness
3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde is unique due to the presence of both the aldehyde group and the 4-methylphenyl substituent, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
3-(4-methylphenyl)-2,1-benzoxazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-10-2-5-12(6-3-10)15-13-8-11(9-17)4-7-14(13)16-18-15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCMMYWXXNCXES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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